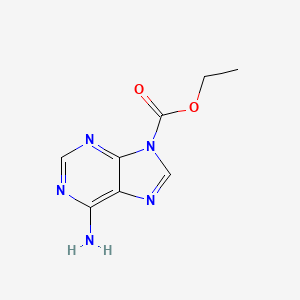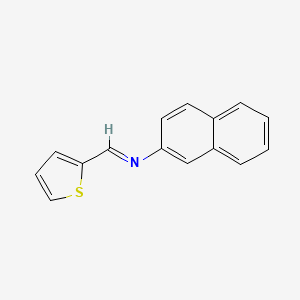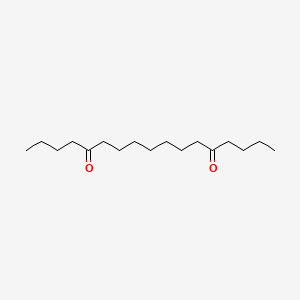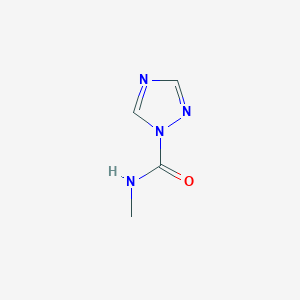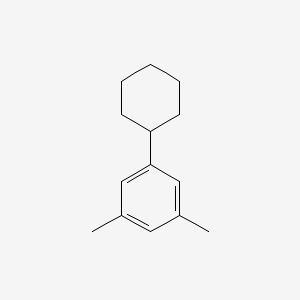
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene is an organic compound that features a cyclohexene ring attached to a dimethylbenzene (xylene) structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1,3-dimethylbenzene under specific conditions. For instance, the use of a catalyst such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion rates. The use of continuous flow reactors can also enhance the production efficiency and yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . In substitution reactions, the benzene ring’s electron density influences the reactivity and selectivity of the introduced substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A versatile intermediate used in organic synthesis.
2-(1-Cyclohexenyl)cyclohexanone: Another compound with a cyclohexene ring, used in various chemical reactions.
1-Cyclohexenylboronic acid pinacol ester: Used in cross-coupling reactions and other synthetic applications.
Uniqueness
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene is unique due to its specific structural arrangement, which combines the properties of both cyclohexene and dimethylbenzene. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
24308-56-3 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H18/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13/h6-9H,3-5,10H2,1-2H3 |
Clé InChI |
YHTACPKORDBPNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


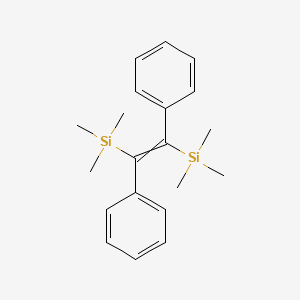
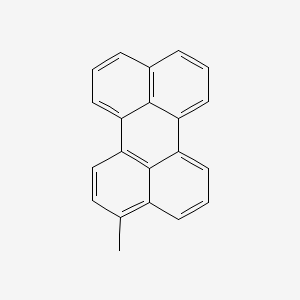
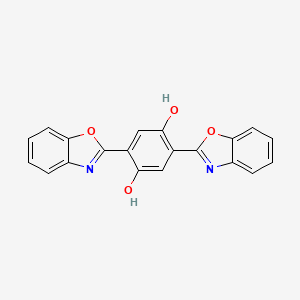
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
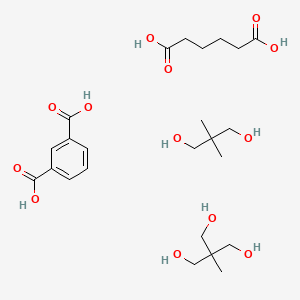
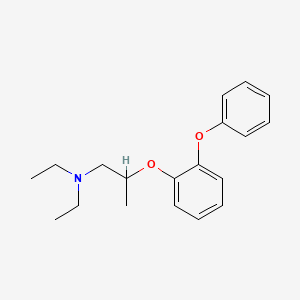
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
